3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride
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Overview
Description
3-Phenyl-1-oxa-2,4,8-triazaspiro[45]dec-2-ene hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Mechanism of Action
- In the context of peripheral inflammation, mu receptor levels increase on the peripheral terminals of primary afferent neurons .
- Although it has low potency at kappa and ORL-1 receptors, its primary action is through the mu receptor .
- Its pharmacokinetic properties impact bioavailability and distribution .
Target of Action
- primarily targets mu opioid receptors . These receptors are distributed throughout both the central and peripheral nervous systems.
Mode of Action
- interacts with mu receptors, producing agonist effects.
Pharmacokinetics
- achieves high and sustained plasma levels following intraperitoneal administration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted hydrazine derivative with an oxirane compound. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
- 3-(4-Methoxy-phenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Uniqueness
3-Phenyl-1-oxa-2,4,8-triazaspiro[45]dec-2-ene hydrochloride is unique due to its specific phenyl substitution and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12;/h1-5,13H,6-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQODEPPECBVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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